7-methoxy-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
7-methoxy-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-26-18-2-3-19-20(12-18)22-15-24(21(19)25)14-16-4-8-23(9-5-16)13-17-6-10-27-11-7-17/h2-3,12,15-17H,4-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDOEZJYGWXFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has attracted considerable attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : Approximately 371.5 g/mol
CAS Number : 2549063-22-9
The compound features a quinazolinone core, a methoxy group, and a piperidine moiety, which contribute to its unique chemical properties and potential therapeutic applications. Its structural components suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Quinazolinone derivatives, including this compound, have been studied for their anticancer properties. Research indicates that such compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. For instance, a study demonstrated that similar quinazolinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity .
Antimicrobial Properties
The compound's potential antimicrobial activity has been highlighted in several studies. Quinazolinone derivatives are known for their ability to combat bacterial infections. Preliminary screening of related compounds indicated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. This suggests that this compound could be effective against certain bacterial strains .
The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or proliferation.
- Receptor Modulation : It might interact with neurotransmitter receptors or other signaling molecules, affecting various physiological responses.
Research Findings and Case Studies
A comprehensive review of the literature reveals several key findings related to the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating potent activity. |
| Study B | Showed antimicrobial efficacy against Salmonella typhi with significant zone of inhibition in disk diffusion assays. |
| Study C | Indicated anti-inflammatory effects through the reduction of COX enzyme activity in vitro. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-methoxy-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one with two structurally related quinazolinone derivatives, emphasizing substituent-driven differences:
Note: Molecular formula and weight for the target compound are estimated based on structural analysis.
Key Structural and Functional Insights:
Substituent Chemistry: The target compound’s oxane group introduces a lipophilic, oxygen-containing ring, which may improve blood-brain barrier penetration compared to polar substituents . BB56170’s thiadiazole moiety contains sulfur, which can enhance electronic interactions with biological targets (e.g., metal-binding enzymes) .
Molecular Weight and Drug-Likeness :
- All three compounds fall within the acceptable range for small-molecule drugs (300–500 Da). The pyrrolo-pyrimidine derivative (404.5 Da) is the heaviest due to its fused-ring system.
Biological Activity: While direct data for the target compound are unavailable, analogs like pyrazolo-pyrimidinones (e.g., ’s 10e) demonstrate IC50 values as low as 11 µM against MCF-7 breast cancer cells, underscoring the role of heterocyclic substituents in antitumor activity .
Synthetic Accessibility :
- The oxane and thiadiazole derivatives likely employ similar piperidine functionalization strategies, such as nucleophilic substitution or coupling reactions .
Preparation Methods
Starting Material Selection
The quinazolinone backbone is typically derived from anthranilic acid or substituted benzaldehyde precursors. For 7-methoxy substitution, 4-hydroxy-3-methoxybenzaldehyde (iso-vanillin) serves as a practical starting material. Nitration of iso-vanillin yields 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which undergoes cyclization with formamide or urea under acidic conditions to form 7-methoxy-3,4-dihydroquinazolin-4-one.
Cyclization Techniques
Microwave-assisted synthesis significantly accelerates cyclization. A one-pot reaction involving methyl 2-formylphenyl carbamate and formic acid at 130°C for 20 minutes under microwave irradiation produces 3,4-dihydroquinazolinones in >80% yield. This method avoids prolonged heating and reduces byproduct formation compared to traditional reflux methods.
Functionalization at Position 3: Piperidinylmethyl Substituent
Chloromethylation of the Quinazolinone Core
Introduction of a chloromethyl group at position 3 is achieved via reaction with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. For example, treating 7-methoxy-3,4-dihydroquinazolin-4-one with chloroacetyl chloride (1.2 equiv) at 0–5°C for 2 hours yields 3-chloromethyl-7-methoxy-3,4-dihydroquinazolin-4-one in 89% purity.
Nucleophilic Substitution with Piperidine Derivatives
The chloromethyl intermediate reacts with piperidin-4-ylmethanol under basic conditions. In a representative protocol, 3-chloromethyl-7-methoxyquinazolinone is combined with piperidin-4-ylmethanol (1.5 equiv), potassium carbonate (2.0 equiv), and potassium iodide (0.3 equiv) in acetonitrile at 80°C for 90 minutes. This yields 3-(piperidin-4-ylmethyl)-7-methoxy-3,4-dihydroquinazolin-4-one with 76% isolated yield after column chromatography.
Introduction of the Tetrahydropyran (Oxan-4-yl)methyl Group
Alkylation of the Piperidine Nitrogen
The piperidine nitrogen undergoes alkylation with (oxan-4-yl)methyl bromide. A mixture of 3-(piperidin-4-ylmethyl)-7-methoxyquinazolinone (1.0 equiv), (oxan-4-yl)methyl bromide (1.2 equiv), and sodium hydride (1.5 equiv) in tetrahydrofuran (THF) is stirred at 60°C for 6 hours. Post-reaction purification via recrystallization from ethanol affords the final product in 68% yield.
Solvent-Free Modifications
Alternative protocols employ PEG-400 as a green solvent. Grinding 3-(piperidin-4-ylmethyl)-7-methoxyquinazolinone with (oxan-4-yl)methyl mesylate and potassium carbonate using a mortar and pestle for 30 minutes achieves 72% yield, eliminating organic solvent waste.
Optimization and Characterization
Reaction Condition Comparison
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=8.8 Hz, 1H, H-5), 6.98 (d, J=2.4 Hz, 1H, H-8), 6.87 (dd, J=8.8, 2.4 Hz, 1H, H-6), 4.12–4.05 (m, 2H, oxan CH2), 3.78 (s, 3H, OCH3), 3.45–3.38 (m, 2H, piperidine CH2), 2.92–2.85 (m, 2H, quinazolinone CH2).
Challenges and Alternative Routes
Q & A
Q. What are the recommended synthetic routes for 7-methoxy-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one?
The synthesis of this quinazolinone derivative typically involves multi-step organic reactions:
- Step 1: Preparation of the piperidine-oxane subunit via nucleophilic substitution or reductive amination between oxane-4-carbaldehyde and piperidine derivatives.
- Step 2: Coupling of the piperidine-oxane subunit to a quinazolinone core using alkylation or Mitsunobu reactions under anhydrous conditions.
- Step 3: Cyclization to form the dihydroquinazolin-4-one scaffold, often catalyzed by acidic or basic conditions (e.g., HCl/EtOH or NaH/THF) .
- Key Considerations: Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (0–80°C), and purification via column chromatography (silica gel, eluent: EtOAc/hexane mixtures).
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical validation requires a combination of techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ ~2.5–3.5 ppm for piperidine protons; δ ~160–170 ppm for carbonyl groups) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (C₂₀H₂₇N₃O₃, m/z 357.4) and detect impurities .
- HPLC-PDA: Reverse-phase chromatography (C18 column, ACN/H₂O gradient) to assess purity (>95% recommended for biological assays) .
Q. What initial biological screening approaches are suitable for this compound?
- In vitro assays: Test against kinase or protease targets (e.g., HDACs, EGFR) using fluorescence-based enzymatic assays. Quinazolinones often exhibit kinase inhibition due to their ATP-binding site interactions .
- Cytotoxicity screening: Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and stability: Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with assay buffers .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s bioactivity?
- Core modifications: Introduce substituents at the quinazolinone 7-methoxy group (e.g., halogenation, hydroxylation) to modulate electron-donating/withdrawing effects .
- Piperidine-oxane subunit: Replace oxane with other heterocycles (e.g., tetrahydrofuran, morpholine) to study steric and electronic impacts on target binding .
- Methylene linker: Vary the alkyl chain length between the piperidine and quinazolinone to optimize conformational flexibility .
- Data analysis: Use molecular docking (e.g., AutoDock Vina) to correlate SAR with binding affinity predictions for target proteins .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case example: Discrepancies in ¹H NMR integration ratios may arise from diastereomeric impurities or rotameric equilibria. Solutions include:
- Variable-temperature NMR: Cool samples to –40°C to slow conformational exchange and resolve overlapping peaks .
- 2D NMR (COSY, HSQC): Assign proton-proton correlations and confirm quaternary carbon connectivity .
- X-ray crystallography: Resolve absolute configuration if crystalline material is obtainable .
Q. What are the key challenges in assessing this compound’s in vivo pharmacokinetics?
- Metabolic stability: Screen for cytochrome P450 (CYP3A4/2D6) metabolism using liver microsomes. Quinazolinones often undergo oxidative demethylation or glucuronidation .
- Blood-brain barrier (BBB) penetration: Predict via logP calculations (estimated ~2.1 for this compound) and validate using MDCK-MDR1 monolayers .
- Toxicity: Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
